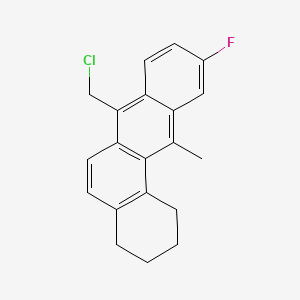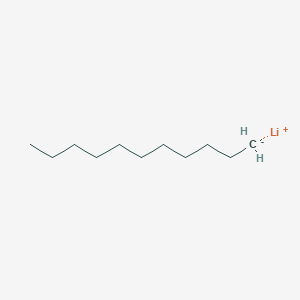
Lithium, undecyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium, undecyl-: is a chemical compound that belongs to the class of organolithium reagents. These compounds are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds. Lithium, undecyl- is particularly notable for its use in various chemical reactions and its role in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of lithium, undecyl- typically involves the reaction of undecyl halides with lithium metal. This process is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the highly reactive lithium from reacting with moisture. The reaction is usually conducted under an inert atmosphere, such as nitrogen or argon, to avoid oxidation.
Industrial Production Methods: On an industrial scale, the production of lithium, undecyl- follows similar principles but is optimized for larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions: Lithium, undecyl- undergoes a variety of chemical reactions, including:
Oxidation: Reacts with oxygen to form lithium hydroxide and undecyl alcohol.
Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.
Substitution: Participates in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.
Substitution: Commonly uses halides or tosylates as substrates, with the reaction carried out in an aprotic solvent like THF.
Major Products Formed:
Oxidation: Lithium hydroxide and undecyl alcohol.
Reduction: Undecyl alcohol.
Substitution: Various substituted organic compounds, depending on the substrate used.
科学的研究の応用
Chemistry: Lithium, undecyl- is used as a reagent in organic synthesis to form carbon-carbon bonds. It is particularly useful in the synthesis of complex molecules, such as pharmaceuticals and natural products.
Biology: In biological research, lithium, undecyl- can be used to modify biomolecules, enabling the study of their structure and function.
Medicine: While not directly used as a drug, lithium, undecyl- plays a role in the synthesis of pharmaceutical compounds, contributing to the development of new medications.
Industry: In the industrial sector, lithium, undecyl- is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
作用機序
The mechanism of action of lithium, undecyl- involves the formation of a carbon-lithium bond, which is highly reactive and can participate in various chemical reactions. The compound acts as a nucleophile, attacking electrophilic centers in organic molecules. This reactivity is due to the polar nature of the carbon-lithium bond, which makes the carbon atom highly nucleophilic.
類似化合物との比較
- Lithium, methyl-
- Lithium, ethyl-
- Lithium, butyl-
Comparison: Lithium, undecyl- is unique among organolithium compounds due to its longer carbon chain, which imparts different physical and chemical properties. For example, it has a higher boiling point and different solubility characteristics compared to shorter-chain organolithium compounds. This makes it suitable for specific applications where these properties are advantageous.
Conclusion
Lithium, undecyl- is a versatile and highly reactive compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an invaluable tool in the synthesis of complex organic molecules and the development of new materials.
特性
CAS番号 |
98499-04-8 |
|---|---|
分子式 |
C11H23Li |
分子量 |
162.3 g/mol |
IUPAC名 |
lithium;undecane |
InChI |
InChI=1S/C11H23.Li/c1-3-5-7-9-11-10-8-6-4-2;/h1,3-11H2,2H3;/q-1;+1 |
InChIキー |
VMSAQJXTNJRPMX-UHFFFAOYSA-N |
正規SMILES |
[Li+].CCCCCCCCCC[CH2-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


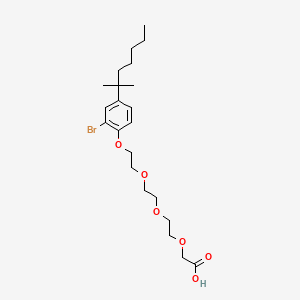
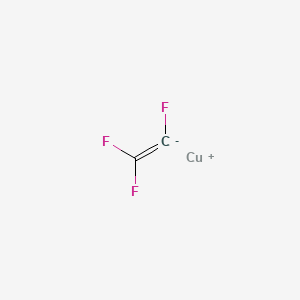
![1,3-Dioxolane, 2-methyl-2-[3-(phenylthio)propyl]-](/img/structure/B14337182.png)
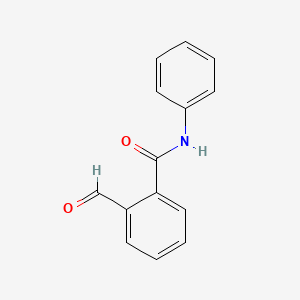
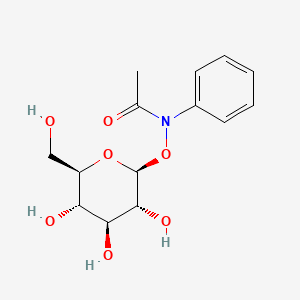
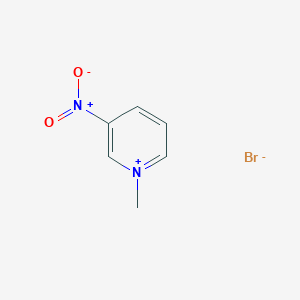
![Methanone, [3-(3-chlorophenyl)oxiranyl]phenyl-](/img/structure/B14337214.png)
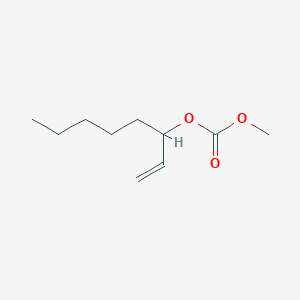
![Methyl 4-nitro-5-[(oxan-2-yl)oxy]pentanoate](/img/structure/B14337222.png)
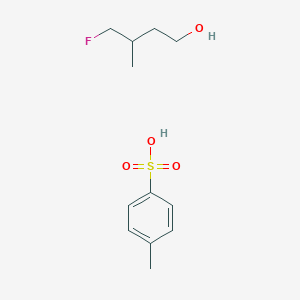
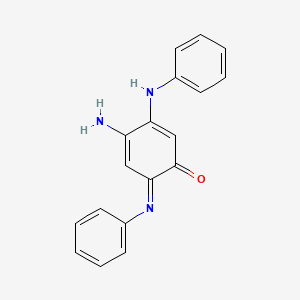
![Dimethyl(4-methylphenyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14337241.png)
![4-[Dimethyl(phenyl)silyl]but-3-en-1-ol](/img/structure/B14337252.png)
